molecular formula C12H21F2NO3 B1447747 tert-butyl 3,3-Difluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate CAS No. 1334412-58-6

tert-butyl 3,3-Difluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate

Cat. No. B1447747
M. Wt: 265.3 g/mol
InChI Key: QUSXHEXLEPLOGB-UHFFFAOYSA-N
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Description

“tert-butyl 3,3-Difluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate” is a chemical compound with the CAS Number: 1303974-47-1 . It has a molecular weight of 251.27 . The compound is typically stored at 4°C and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-5-4-8(6-15)11(12,13)7-14/h8,15H,4-7H2,1-3H3 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of atoms.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 251.27 g/mol . The compound is typically stored at 4°C .

Scientific Research Applications

Synthesis of Related Compounds

  • Synthesis Processes : tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, a related compound, is synthesized through multiple steps starting from 4-methylpyridinium. This synthesis includes SN2 substitution, borohydride reduction, oxidation, and debenzylation processes, providing insights into the complex synthetic routes related to tert-butyl 3,3-difluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate (Chen Xin-zhi, 2011).

  • Vinylfluoro Group as an Acetonyl Cation Equivalent : In the synthesis of pipecolic acid derivatives, tert-butyl (2S,5S)-2-tert-butyl-5-(2-fluoroallyl)-3-methyl-4-oxoimidazolidine-1-carboxylate has been used. This showcases how related structures might be utilized in complex organic syntheses (N. Purkayastha et al., 2010).

  • Stereoselective Syntheses : Synthesis of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives, which bear structural similarities, illustrates the importance of stereoselectivity in creating compounds with specific configurations (V. Boev et al., 2015).

Structural and Chemical Properties

  • Molecular Conformation : Studies on 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives reveal insights into the conformation of the piperidine ring, an element of tert-butyl 3,3-difluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate. Such studies help understand molecular interactions and structural stability (M. Cygler et al., 1980).

  • Hydrogen Bonding and Molecular Packing : X-ray studies on related compounds provide insights into the molecular packing and hydrogen bonding characteristics, which are crucial for understanding the properties of tert-butyl 3,3-difluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate (C. Didierjean et al., 2004).

  • Use in Synthesis of Biologically Active Compounds : The synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate from tert-butyl-4-hydroxypiperdine-1-carboxylate, a related compound, highlights its role as an intermediate in the production of biologically active molecules (D. Kong et al., 2016).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards upon exposure . The hazard statements associated with this compound are H302, H315, H319, and H335 , which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 3,3-difluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21F2NO3/c1-10(2,3)18-9(17)15-6-5-11(4,8-16)12(13,14)7-15/h16H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSXHEXLEPLOGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1(F)F)C(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 3,3-Difluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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